(2-Pyridin-3-ylquinazolin-4-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Pyridin-3-ylquinazolin-4-yl)hydrazine is a compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a pyridine ring and a hydrazine group attached, making it a versatile scaffold for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridin-3-ylquinazolin-4-yl)hydrazine typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method includes the condensation of 2-pyridinecarbaldehyde with 4-hydrazinoquinazoline under reflux conditions in ethanol. The reaction is usually catalyzed by acetic acid, and the product is obtained after purification by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
(2-Pyridin-3-ylquinazolin-4-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of hydrazone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions with aldehydes or ketones in the presence of acidic or basic catalysts are common.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Hydrazone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (2-Pyridin-3-ylquinazolin-4-yl)hydrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence factors . The compound may also interact with enzymes and receptors involved in cell signaling pathways, leading to its antimicrobial and antitumor effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazoline cores but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Hydrazone derivatives: Compounds with hydrazine groups attached to different aromatic rings.
Uniqueness
(2-Pyridin-3-ylquinazolin-4-yl)hydrazine is unique due to its specific combination of a quinazoline core, pyridine ring, and hydrazine group. This structure allows for diverse chemical modifications and a wide range of biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2-pyridin-3-ylquinazolin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-18-13-10-5-1-2-6-11(10)16-12(17-13)9-4-3-7-15-8-9/h1-8H,14H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWBBMZKMVPRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.